

# synthesis of 4-Nitrosophenol from phenol

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## Compound of Interest

Compound Name: 4-Nitrosophenol

Cat. No.: B094939

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An In-depth Technical Guide to the Synthesis of **4-Nitrosophenol** from Phenol

## Introduction

**4-Nitrosophenol**, also known as p-nitrosophenol, is a chemical compound of significant interest in organic synthesis. It exists in a tautomeric equilibrium with quinone monoxime. This compound serves as a crucial intermediate in the manufacturing of various chemicals, including dyes, pigments, and pharmaceuticals, notably as a precursor in the synthesis of paracetamol. [1][2] This guide provides a detailed overview of the synthesis of **4-nitrosophenol** from phenol, focusing on the reaction mechanism, experimental protocols, and relevant quantitative data for researchers and professionals in drug development.

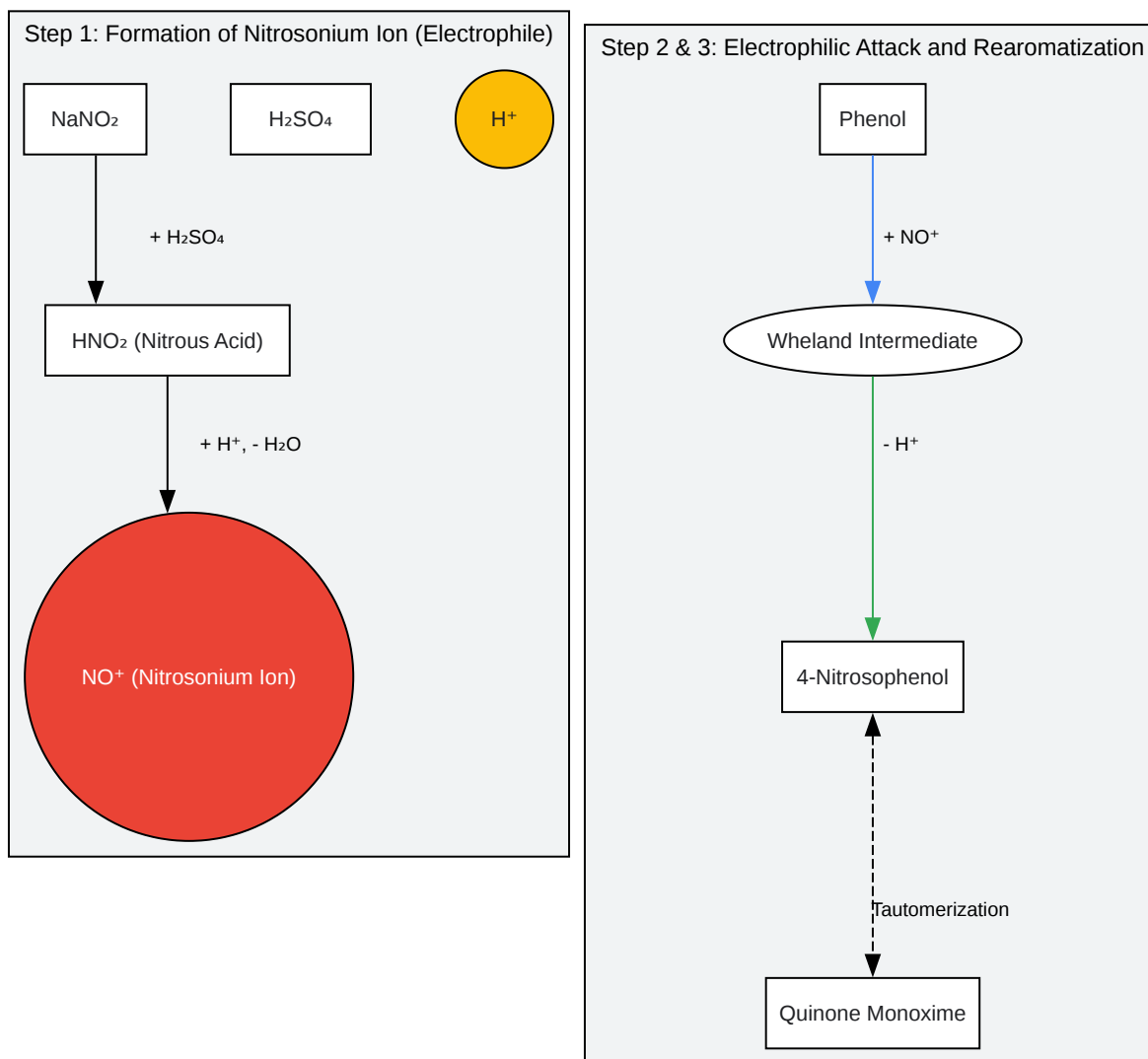
## Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of **4-nitrosophenol** from phenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The para position is favored due to less steric hindrance.

The overall reaction involves the nitrosation of phenol using nitrous acid ( $\text{HNO}_2$ ), which is typically generated in situ from sodium nitrite ( $\text{NaNO}_2$ ) and a strong acid, such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ). [3] The key steps are:

- **Formation of the Electrophile:** In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion ( $\text{NO}^+$ ), which acts as the electrophile.
- **Electrophilic Attack:** The electron-rich phenol (or more accurately, the more reactive phenolate ion) attacks the nitrosonium ion.<sup>[4][5]</sup> This attack occurs predominantly at the para position to form a resonance-stabilized carbocation intermediate (a Wheland intermediate).
- **Rearomatization:** The intermediate loses a proton ( $\text{H}^+$ ) to restore the aromaticity of the ring, yielding **4-nitrosophenol**.<sup>[5]</sup>

The reaction is highly temperature-sensitive and is typically carried out at low temperatures (0-10 °C) to prevent side reactions and decomposition of the unstable nitrous acid.



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Caption: Reaction mechanism for the synthesis of **4-Nitrosophenol**.

## Experimental Protocols

Below are detailed methodologies for the synthesis of **4-nitrosophenol** from phenol.

## Protocol 1: Synthesis using Sodium Nitrite and Sulfuric Acid

This is the most common laboratory and industrial method for producing **4-nitrosophenol**.<sup>[3]</sup>

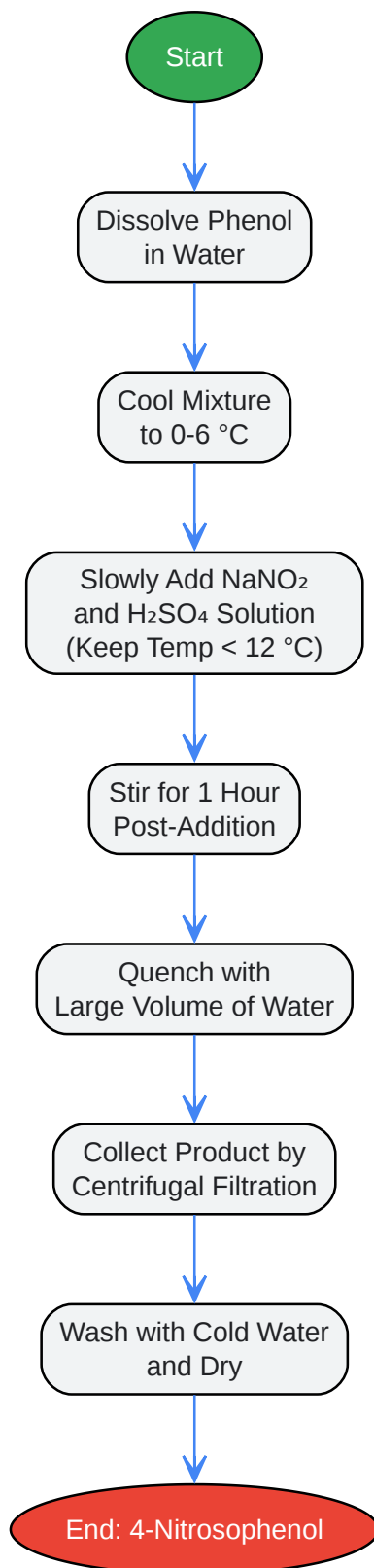
Materials:

- Phenol ( $C_6H_5OH$ )
- Sodium Nitrite ( $NaNO_2$ )
- Concentrated Sulfuric Acid ( $H_2SO_4$ , 98%)
- Deionized Water
- Ice

Procedure:

- In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel), prepare a solution of phenol. For example, slowly add 595 kg of phenol to 4.5-5 tonnes of water.
- Cool the mixture to 0 °C using an ice bath and maintain this temperature. The temperature should be kept between 0-6 °C during the addition of phenol.<sup>[3]</sup>
- Over a period of approximately 4 hours, slowly and with constant stirring, add a solution of 595 kg of sodium nitrite and 530 kg of concentrated sulfuric acid.
- After the addition is complete, continue to stir the mixture for an additional hour. It is critical that the reaction temperature does not exceed 12 °C.<sup>[3]</sup>
- Quench the reaction by adding 12 tonnes of water.
- The resulting precipitate, **4-nitrosophenol**, is collected by centrifugal filtration.

- The crude product can be washed with cold water and dried.



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Caption: Experimental workflow for **4-Nitrosophenol** synthesis.

## Protocol 2: Synthesis using Dinitrogen Trioxide

An alternative method involves the use of dinitrogen trioxide ( $\text{N}_2\text{O}_3$ ) as the nitrosating agent. This can be advantageous as it avoids the use of strong acids and the formation of salt byproducts.<sup>[1]</sup>

Materials:

- Phenol ( $\text{C}_6\text{H}_5\text{OH}$ )
- Dinitrogen Trioxide ( $\text{N}_2\text{O}_3$ ), liquid
- Deionized Water

Procedure:

- Prepare a 0.5 M solution of phenol in water (e.g., 94.11 g of phenol in 2.0 L of water).
- Cool the solution to 0 °C in a reaction vessel.
- Over a period of 5 hours, add liquid  $\text{N}_2\text{O}_3$  (e.g., 600 mmol) to the cooled phenol solution with stirring.
- A brown product will precipitate out of the solution.
- Isolate the precipitate by filtration over a glass filter.
- Wash the product with cold (0 °C) water (e.g., 200 mL).
- Dry the final product at 50 °C. This method reportedly produces **4-nitrosophenol** with high purity, with 2-nitrosophenol below the detection limit.<sup>[1]</sup>

## Quantitative and Physical Data

The following table summarizes key quantitative and physical data for the synthesis and characterization of **4-nitrosophenol**.

Parameter	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>2</sub>	[6]
Molecular Weight	123.11 g/mol	[7]
Appearance	Pale yellow to brownish crystalline solid	[3]
Melting Point	125 °C	[8]
Yield (Protocol 1)	72-85%	[3]
Yield (Protocol 2)	70 mol%	[1]
Solubility	Soluble in water and ether	[8]
UV-Vis λ <sub>max</sub>	303 nm (in Methanol)	[7]

## Spectroscopic Characterization

The identity and purity of the synthesized **4-nitrosophenol** can be confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the phenol group, C=C stretches of the aromatic ring, and the N=O stretch of the nitroso group.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the para-substitution pattern.[7][9]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum typically shows a molecular ion peak (M<sup>+</sup>) at m/z 123.[6][7]

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